molecular formula C18H12N2O2 B14154083 4-(Benzo[cd]indol-2-ylamino)benzoic acid CAS No. 371211-81-3

4-(Benzo[cd]indol-2-ylamino)benzoic acid

Cat. No.: B14154083
CAS No.: 371211-81-3
M. Wt: 288.3 g/mol
InChI Key: HUJDUXHMVGBSCA-UHFFFAOYSA-N
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Description

4-(Benzo[cd]indol-2-ylamino)benzoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[cd]indol-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-(Benzo[cd]indol-2-ylamino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[cd]indol-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness

4-(Benzo[cd]indol-2-ylamino)benzoic acid is unique due to its specific structure, which combines the indole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

371211-81-3

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(benzo[cd]indol-2-ylamino)benzoic acid

InChI

InChI=1S/C18H12N2O2/c21-18(22)12-7-9-13(10-8-12)19-17-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22)

InChI Key

HUJDUXHMVGBSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)C(=O)O

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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